molecular formula C14H15N5O2S B12597848 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide

Cat. No.: B12597848
M. Wt: 317.37 g/mol
InChI Key: FUAQFFSPNBBGAK-UHFFFAOYSA-N
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Description

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide is a chemical compound with the CAS Number 606121-05-5 and a molecular formula of C14H15N5O2S . It has a molecular weight of 317.37 g/mol. This reagent features a molecular structure that integrates a triazolopyrimidine core, a furan methyl group, and a sulfanylacetamide linker. The triazolopyrimidine scaffold is a known pharmacophore in medicinal chemistry, often associated with a range of biological activities, though the specific research applications and mechanism of action for this particular derivative require further investigation by the research community . Researchers are exploring compounds with similar complex heterocyclic structures for various potential applications in chemical biology and drug discovery. This product is provided for non-human research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H15N5O2S/c1-9-6-10(2)19-13(16-9)17-18-14(19)22-8-12(20)15-7-11-4-3-5-21-11/h3-6H,7-8H2,1-2H3,(H,15,20)

InChI Key

FUAQFFSPNBBGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)NCC3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Formation of the Triazole Ring

The initial step involves the formation of the triazole ring through a condensation reaction between suitable azoles and aldehydes or ketones. Common reagents include:

Reaction Example :
$$
\text{Hydrazine} + \text{Aldehyde} \rightarrow \text{Triazole}
$$

Synthesis of the Pyrimidine Core

Following the formation of the triazole, the next step is to synthesize the pyrimidine core. This can be achieved through:

Reaction Example :
$$
\text{Urea} + \text{Triazole derivative} \rightarrow \text{Pyrimidine}
$$

Introduction of the Sulfanyl Group

The sulfanyl group is typically introduced via:

Reaction Example :
$$
\text{Pyrimidine} + \text{Thioketone} \rightarrow \text{Sulfanyl derivative}
$$

Acetamide Formation with Furylmethyl Substituent

In the final step, acetamide formation occurs through:

  • Acylation reactions , where an acetic anhydride or acetyl chloride reacts with the sulfanyl-pyrimidine intermediate.

Reaction Example :
$$
\text{Sulfanyl derivative} + \text{Furylmethyl amine} \rightarrow \text{Final product}
$$

Reaction Conditions and Yields

The synthesis process requires specific conditions to ensure optimal yields:

  • Temperature Control : Reactions are often performed at controlled temperatures (e.g., 50–80 °C) to prevent side reactions.

  • pH Levels : Maintaining an appropriate pH is crucial for certain steps, particularly during nucleophilic substitutions.

Analytical Techniques for Characterization

To confirm the structure and purity of 2-[(5,7-Dimethyltriazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide, various analytical techniques are employed:

Summary Table of Synthesis Steps

Step Reaction Type Key Reagents Conditions
1 Condensation Hydrazine Acid/Base Catalysis
2 Cyclization Urea Controlled Temperature
3 Nucleophilic Substitution Thioketone pH Control
4 Acylation Acetic Anhydride Controlled Temperature

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the triazolopyrimidine core or the furylmethylacetamide moiety, leading to the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyrimidine core or the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation but typically involve controlled temperatures, appropriate solvents, and suitable catalysts or additives.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazolopyrimidine core or the furylmethylacetamide moiety.

Scientific Research Applications

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

  • Biology: : The compound’s unique structure and properties make it a valuable tool in biological studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions.

  • Medicine: : The compound has potential therapeutic applications, particularly as an anticancer, antiviral, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

  • Industry: : The compound’s chemical properties make it useful in various industrial applications, including the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes. Additionally, the compound’s ability to intercalate DNA or interact with proteins can contribute to its biological activity .

Comparison with Similar Compounds

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile and valuable compound in scientific research.

Biological Activity

The compound 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide is a novel derivative within the triazolopyrimidine family. This class of compounds has garnered attention for their diverse biological activities, particularly in medicinal chemistry. The biological activity of this specific compound is linked to its structural components, which include a triazole-pyrimidine moiety and a furylmethyl acetamide side chain.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4OSC_{12}H_{14}N_4OS, with a molecular weight of 270.33 g/mol. The structure features a fused triazole and pyrimidine ring system along with a sulfur-containing group and an acetamide moiety.

PropertyValue
Molecular Formula C₁₂H₁₄N₄OS
Molecular Weight 270.33 g/mol
IUPAC Name 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its triazole and pyrimidine components. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Similar triazole derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Research indicates that compounds within this class can exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Anticancer Activity

Research has indicated that compounds similar to 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide demonstrate promising cytotoxic effects against several cancer cell lines. For example:

  • Breast Cancer Cells : Studies have shown IC50 values in the micromolar range for related triazole derivatives against breast cancer cell lines.
  • Colon Cancer Cells : Compounds exhibiting similar structures have been reported to have IC50 values as low as 6.2 μM against colon carcinoma cells .

Antimicrobial Activity

The compound's potential antimicrobial properties are noteworthy. Triazole derivatives have been observed to possess bactericidal activity against various pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

For instance, related compounds have shown minimum bactericidal concentrations (MBC) ranging from 15.6 µg/mL to 31.25 µg/mL against these strains .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of similar triazolo-pyrimidines on human breast cancer cells (T47D). The results indicated significant cytotoxicity with IC50 values around 43.4 μM for certain derivatives .
  • Antimicrobial Evaluation :
    • In another study focusing on antimicrobial activity, several triazole derivatives were tested against common bacterial strains. The findings revealed that some compounds exhibited strong bactericidal effects at concentrations as low as 15.6 µg/mL .

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